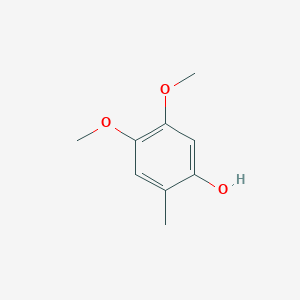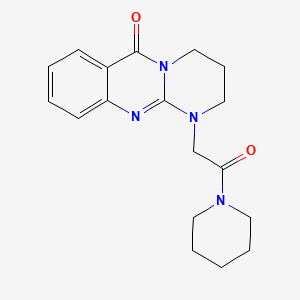
Tris(butoxycarbonylethyl)tin chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(butoxycarbonylethyl)tin chloride: is an organotin compound with the molecular formula C21H39ClO6Sn Organotin compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(butoxycarbonylethyl)tin chloride typically involves the reaction between metallic tin and carbofunctional organohalides . This method is efficient and allows for the production of various carbofunctional organotin compounds. The reaction conditions often include the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Tris(butoxycarbonylethyl)tin chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize the reaction rate and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce organotin oxides, while substitution reactions may yield various organotin derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Tris(butoxycarbonylethyl)tin chloride is used as a reagent in organic synthesis. Its ability to form stable complexes with various ligands makes it valuable in the synthesis of complex organic molecules .
Biology: In biology, this compound is studied for its potential use in bioconjugation and as a catalyst in biochemical reactions. Its unique properties allow it to interact with biological molecules in specific ways, making it useful in various biological applications .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules and pathways makes it a candidate for drug development and other medical applications .
Industry: In industry, this compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of Tris(butoxycarbonylethyl)tin chloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various ligands, allowing it to participate in a wide range of chemical reactions. These interactions can affect the activity of enzymes and other biological molecules, leading to various effects .
Comparación Con Compuestos Similares
Comparison: Tris(butoxycarbonylethyl)tin chloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability. For example, Tris(γ-trifluoropropyl)tin chloride has different reactivity due to the presence of fluorine atoms, while Tris(hydroxymethyl)aminomethane is primarily used as a buffer in biochemical applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and ability to participate in various reactions make it valuable in scientific research and industrial production
Propiedades
Número CAS |
72305-57-8 |
|---|---|
Fórmula molecular |
C21H39ClO6Sn |
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
butyl 3-[bis(3-butoxy-3-oxopropyl)-chlorostannyl]propanoate |
InChI |
InChI=1S/3C7H13O2.ClH.Sn/c3*1-3-5-6-9-7(8)4-2;;/h3*2-6H2,1H3;1H;/q;;;;+1/p-1 |
Clave InChI |
PSLDFCIWHIAGQK-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


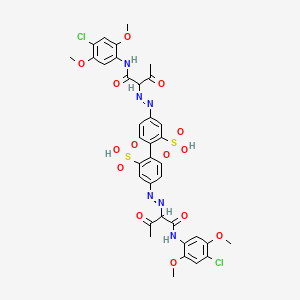
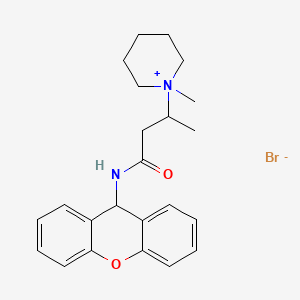
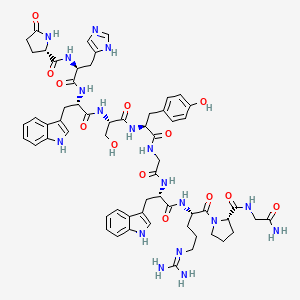
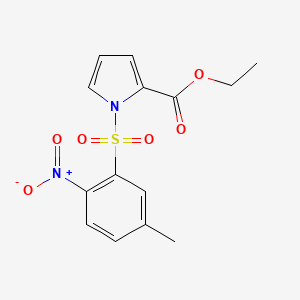


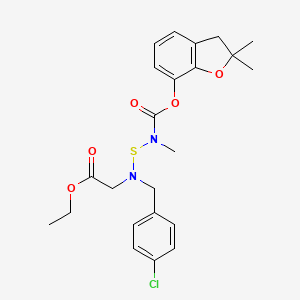
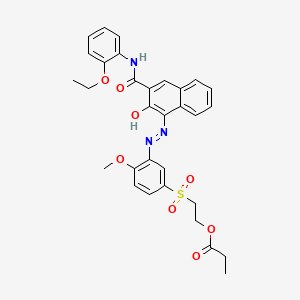

![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
